![molecular formula C14H26N4O4 B14276542 1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid CAS No. 157823-58-0](/img/structure/B14276542.png)
1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid is a complex organic compound with the molecular formula C14H26N4O4. It is characterized by its bicyclic structure containing four nitrogen atoms and two carboxylic acid groups. This compound is known for its high solubility in water and its ability to form stable structures in solution .
Vorbereitungsmethoden
The synthesis of 1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid typically involves multiple steps. One common method includes the reaction of a tetraazamacrocyclic compound with acetic acid derivatives under controlled conditions. The process often requires the use of specific catalysts and solvents to achieve the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Analyse Chemischer Reaktionen
1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid involves its ability to chelate metal ions. The nitrogen atoms in the bicyclic structure provide multiple binding sites for metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing biological and chemical processes .
Vergleich Mit ähnlichen Verbindungen
1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid can be compared with other similar compounds, such as:
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: This compound has a similar structure but with a different ring size and number of carboxylic acid groups.
1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane: Another bicyclic compound with a different ring structure and functional groups.
The uniqueness of this compound lies in its specific ring structure and the presence of four nitrogen atoms, which provide multiple binding sites for metal ions, enhancing its chelating ability .
Eigenschaften
CAS-Nummer |
157823-58-0 |
|---|---|
Molekularformel |
C14H26N4O4 |
Molekulargewicht |
314.38 g/mol |
IUPAC-Name |
2-[10-(carboxymethyl)-1,4,7,10-tetrazabicyclo[5.5.2]tetradecan-4-yl]acetic acid |
InChI |
InChI=1S/C14H26N4O4/c19-13(20)11-17-7-3-15-1-2-16(5-9-17)6-10-18(8-4-15)12-14(21)22/h1-12H2,(H,19,20)(H,21,22) |
InChI-Schlüssel |
JBYVPUXCFPONQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCN(CCN1CCN(CC2)CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Hydroxy-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one](/img/structure/B14276459.png)
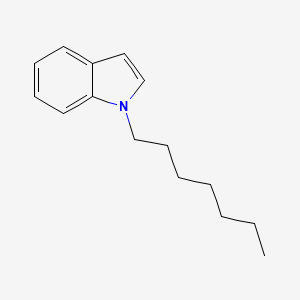
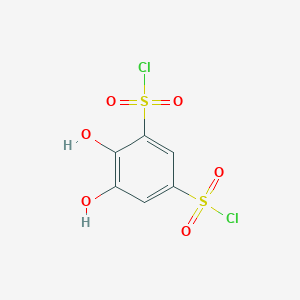

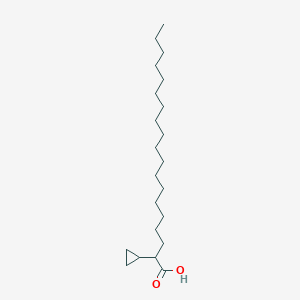
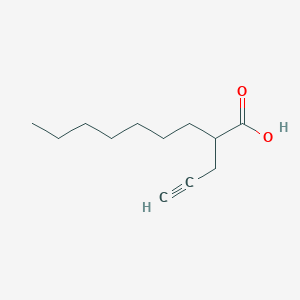
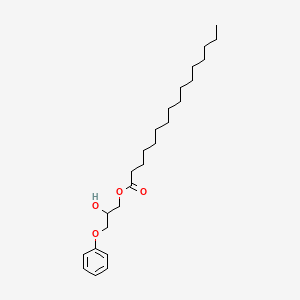
![N,N'-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine)](/img/structure/B14276503.png)
![5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde](/img/structure/B14276517.png)

![N-[1-(3-Bromophenyl)ethenyl]acetamide](/img/structure/B14276524.png)

![3,5-Dimethyl-4-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-1H-pyrazole-1-carboxamide](/img/structure/B14276535.png)
![3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane](/img/structure/B14276547.png)
